molecular formula C20H22BNO3 B6323743 2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile CAS No. 2096997-47-4

2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Cat. No. B6323743
CAS RN: 2096997-47-4
M. Wt: 335.2 g/mol
InChI Key: ALDGPFHUIPTTMH-UHFFFAOYSA-N
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Description

2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (BTB) is a novel boron-containing compound that has recently been synthesized and studied for its potential applications in scientific research. BTB has a unique chemical structure, consisting of a benzyloxy group attached to a boron-containing dioxaborinan. This structure makes BTB a potentially useful tool for a variety of scientific investigations, as it can be used to facilitate chemical reactions and biochemical processes.

Scientific Research Applications

2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has potential applications in a variety of scientific research fields, including medicinal chemistry, organic chemistry, and materials science. In medicinal chemistry, this compound can be used to facilitate reactions that could lead to the synthesis of new drugs. In organic chemistry, this compound can be used to modify and study the structure of organic molecules. In materials science, this compound can be used to create boron-containing polymers and other materials.

Mechanism of Action

The unique chemical structure of 2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile allows it to act as both an electron-donor and an electron-acceptor. This dual role allows this compound to facilitate a variety of chemical reactions, including Diels-Alder reactions, Diels-Alder cycloadditions, and aryl-aryl bond formation. In addition, this compound can be used to modify the structure of organic molecules, as it can be used to attach functional groups to the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, some studies have suggested that this compound may be able to modulate the activity of certain enzymes, such as cytochrome P450 enzymes. In addition, this compound may be able to modulate the activity of certain transcription factors, such as NF-κB.

Advantages and Limitations for Lab Experiments

2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has several advantages for laboratory experiments. For example, it is relatively easy to synthesize, and it has a low toxicity profile. In addition, this compound is stable in a variety of solvents and temperatures. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, which can limit its use in biological systems. In addition, this compound is sensitive to light and air, which can limit its use in certain experiments.

Future Directions

The potential future directions for 2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile are numerous. For example, further research could be conducted to study the biochemical and physiological effects of this compound on a variety of biological systems. In addition, further research could be conducted to study the potential applications of this compound in medicinal chemistry, organic chemistry, and materials science. Finally, further research could be conducted to improve the synthesis of this compound and to develop new methods for using this compound in laboratory experiments.

Synthesis Methods

2-Benzyloxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile was synthesized using a two-step reaction sequence. The first step involved the reaction of 2-bromobenzaldehyde with trimethylsilyl triflate in the presence of a base, followed by the addition of a boron-containing dioxaborinan. This reaction yielded a boron-containing benzonitrile. The second step involved the reduction of the benzonitrile to the desired this compound. This reaction was accomplished by using a palladium-catalyzed hydrogenation reaction.

properties

IUPAC Name

2-phenylmethoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BNO3/c1-15-12-20(2,3)25-21(24-15)18-9-10-19(17(11-18)13-22)23-14-16-7-5-4-6-8-16/h4-11,15H,12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDGPFHUIPTTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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